molecular formula C8H7F3N2O B1314945 3-(Trifluoromethoxy)benzimidamide CAS No. 791566-24-0

3-(Trifluoromethoxy)benzimidamide

Cat. No. B1314945
M. Wt: 204.15 g/mol
InChI Key: JPBVRRAGKXTOFS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzimidamide is an organic compound with the molecular formula C8H7F3N2O . It belongs to the class of benzimidazole derivatives.


Molecular Structure Analysis

The molecular weight of 3-(Trifluoromethoxy)benzimidamide is 204.15 g/mol . The structure of this compound can be seen as a benzimidamide group whose hydrogen atoms are replaced by a trifluoromethoxy group .

Scientific Research Applications

1. Synthesis of Synthetic Building Blocks

3-(Trifluoromethoxy)benzimidamide plays a critical role in the synthesis of new classes of synthetic building blocks. Its incorporation into molecules, especially heteroaromatics, has expanded the potential in medicinal, agrochemical, and materials science research. Trifluoromethoxylated products derived from it can be further developed through various chemical reactions, providing valuable scaffolds for drug and material development (Feng et al., 2016).

2. Development of Pharmaceutical and Agrochemical Compounds

The compound's trifluoromethoxy group is known for enhancing pharmacological and biological properties, making it a crucial component in the development of new pharmaceuticals and agrochemicals. Its inclusion in these fields is due to its unique properties, such as electron-withdrawing nature and high lipophilicity, which are beneficial in various applications (Feng & Ngai, 2016).

3. Catalytic Approaches in Organic Synthesis

Catalytic approaches to prepare trifluoromethyl ethers using 3-(Trifluoromethoxy)benzimidamide have been a significant area of development. This includes alkene, allylic, benzylic, and aryl trifluoromethoxylation reactions, which are crucial in synthesizing diverse organic compounds (Lee et al., 2018).

4. Trifluoromethoxylation in Material Science

The compound is also instrumental in material science, where its unique properties contribute to the development of new materials. Its application ranges from creating new functional materials to modifying existing ones, thereby enhancing their properties and utility (Qi et al., 2017).

5. Application in Organic Chemistry

In organic chemistry, the trifluoromethoxy group of this compound is significant for its electron-withdrawing characteristics and long-range effects, influencing the basicity of arylmetal compounds even when located in meta or para positions. This aspect is essential for understanding and manipulating chemical reactivity and selectivity in various organic syntheses (Castagnetti & Schlosser, 2002).

Safety And Hazards

3-(Trifluoromethoxy)benzimidamide is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethoxy group has found applications in various fields due to its unique features . Despite the challenges in synthesizing trifluoromethoxy-containing compounds, recent advances have made these compounds more accessible . It is expected that many novel applications of trifluoromethoxy-containing compounds, including 3-(Trifluoromethoxy)benzimidamide, will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBVRRAGKXTOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479437
Record name 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethoxy)benzimidamide

CAS RN

791566-24-0
Record name 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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